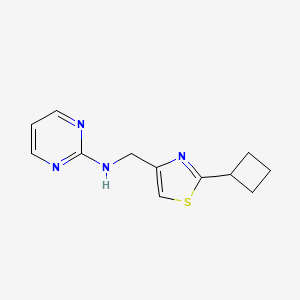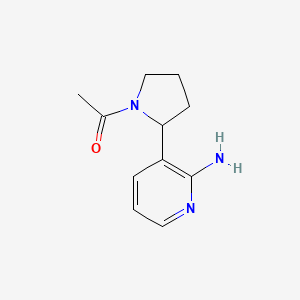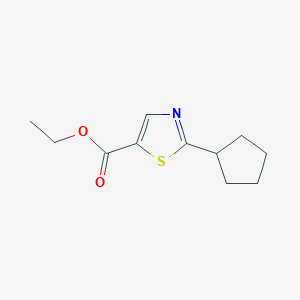
N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the cyclobutylthiazole moiety adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole ring, followed by its attachment to the pyrimidine core. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-phenylpyrimidin-2-amine: Another pyrimidine derivative with potential biological activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity and CDK6 inhibitory properties.
2-aminopyrimidine derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine stands out due to the presence of the cyclobutylthiazole moiety, which imparts unique chemical properties and potential reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C12H14N4S |
|---|---|
分子量 |
246.33 g/mol |
IUPAC 名称 |
N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-3-9(4-1)11-16-10(8-17-11)7-15-12-13-5-2-6-14-12/h2,5-6,8-9H,1,3-4,7H2,(H,13,14,15) |
InChI 键 |
YAJQKNDZOZIPQB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NC(=CS2)CNC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)




![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)
